

4-Ethoxybenzeneacetaldehyde CAS number

433229-42-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Ethoxybenzeneacetaldehyde

Cat. No.: B1600039

[Get Quote](#)

An In-Depth Technical Guide to **4-Ethoxybenzeneacetaldehyde** (CAS: 433229-42-6) for Advanced Research and Development

Executive Summary

4-Ethoxybenzeneacetaldehyde, registered under CAS number 433229-42-6, is a bifunctional aromatic aldehyde of significant interest in modern organic synthesis.^[1] Its structure, featuring a reactive acetaldehyde moiety attached to an ethoxy-activated benzene ring, positions it as a versatile intermediate for constructing complex molecular architectures.^[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis methodologies, synthetic utility, and proposed analytical frameworks. By elucidating the mechanistic principles behind its synthesis and reactivity, this document aims to empower scientists to effectively harness the potential of this valuable building block in pharmaceutical, agrochemical, and materials science applications.^[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application. **4-Ethoxybenzeneacetaldehyde** is an organic compound whose identity is defined by the following descriptors.

Table 1: Chemical Identifiers for **4-Ethoxybenzeneacetaldehyde**

Identifier	Value
CAS Number	433229-42-6[2]
IUPAC Name	2-(4-ethoxyphenyl)acetaldehyde [2]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [2] [3] [4]
Synonyms	(4-ethoxyphenyl)acetaldehyde, 4-ethoxybenzeneacetaldehyde [2] [5]
InChI	InChI=1S/C10H12O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,8H,2,7H2,1H3 [2]
InChIKey	CFFUTUSXYUPKSJ-UHFFFAOYSA-N [2]

| Canonical SMILES | CCOC1=CC=C(C=C1)CC=O[\[2\]](#) |

The physicochemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, including reaction conditions, purification strategies, and formulation. Below are key computed properties.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	164.20 g/mol	PubChem[2]
Exact Mass	164.083729621 Da	PubChem[2]
Topological Polar Surface Area	26.3 Å ²	PubChem[2]

| XLogP3 | 1.9 | PubChem[\[2\]](#) |

Synthesis and Mechanistic Insights

The prevailing synthetic route to **4-Ethoxybenzeneacetaldehyde** leverages the readily available precursor, 4-ethoxyphenylacetic acid.[\[1\]](#) This transformation is efficiently achieved via a Vilsmeier-Haack type reaction, a powerful method for formylating activated aromatic compounds or, in this case, transforming a carboxylic acid derivative into an aldehyde.[\[1\]](#)

The Vilsmeier-Haack Approach: A Mechanistic Rationale

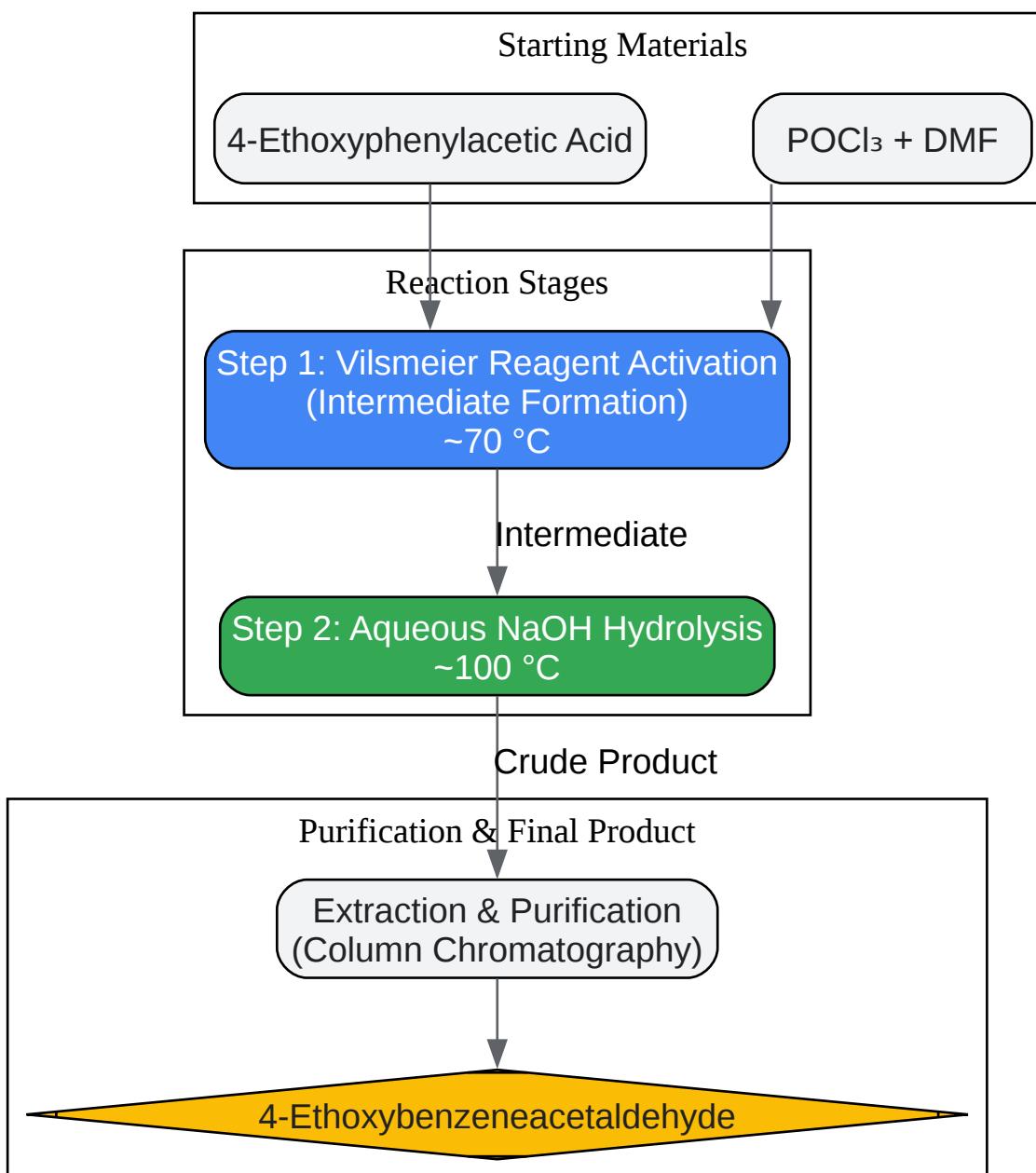
The choice of the Vilsmeier-Haack reaction is strategic. It avoids harsh oxidizing or reducing agents that could affect the ethoxy group or the benzene ring. The reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent and Intermediate: Phosphorus oxychloride (POCl_3) reacts with the solvent, dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, chloro-N,N-dimethylmethyleneiminium chloride. This reagent then activates the carboxylic acid group of 4-ethoxyphenylacetic acid.
- Hydrolysis: The resulting intermediate is subsequently hydrolyzed under basic conditions (aqueous sodium hydroxide) to yield the final aldehyde product, **4-Ethoxybenzeneacetaldehyde**.^[1]

This methodology is not only efficient for introducing the aldehyde but also creates a key intermediate that can be used for further derivatization, for instance, in the synthesis of arylpyridylmethanones.^[1]

Experimental Protocol: Synthesis from 4-Ethoxyphenylacetic Acid

This protocol is a representative procedure based on established methodologies.^[1] Researchers should perform their own risk assessment and optimization.


Step 1: Intermediate Formation

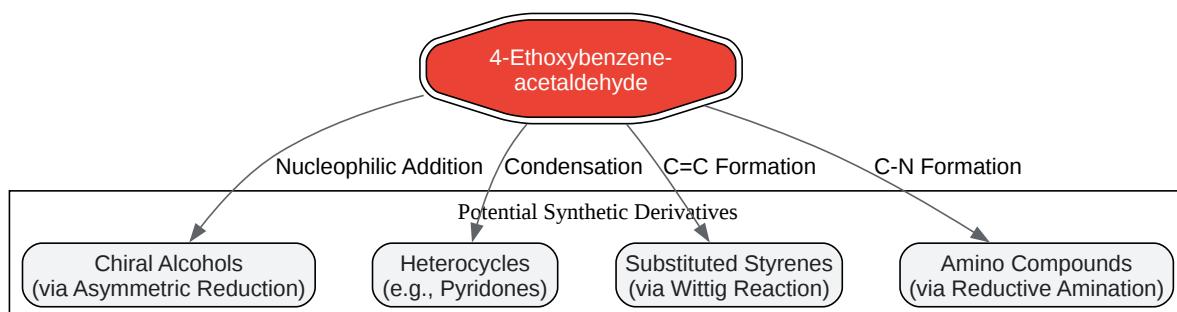
- To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl_3) dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- Add 4-ethoxyphenylacetic acid to the solution in portions, maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to approximately 70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis and Product Isolation

- Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
- Add a solution of aqueous sodium hydroxide (e.g., 5M) until the mixture is alkaline (pH > 10).
- Heat the mixture to 100 °C for 1 hour to ensure complete hydrolysis of the intermediate.[\[1\]](#)
- Cool the mixture to room temperature. The product, **4-Ethoxybenzeneacetaldehyde**, can be extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product via column chromatography on silica gel to obtain pure **4-Ethoxybenzeneacetaldehyde**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **4-Ethoxybenzeneacetaldehyde**.

Reactivity and Synthetic Utility

The synthetic value of **4-Ethoxybenzeneacetaldehyde** stems from its dual reactivity. The aldehyde group is a potent electrophile, while the electron-donating ethoxy group activates the aromatic ring for electrophilic substitution, primarily at the ortho positions.

- **Aldehyde Reactivity:** The carbonyl carbon is highly susceptible to nucleophilic attack, making it a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Common reactions include Wittig reactions, aldol condensations, reductive aminations, and oxidations/reductions.
- **Aromatic Ring Reactivity:** The ethoxy group activates the ring, facilitating reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. The choice of reaction conditions is critical to ensure chemoselectivity, targeting either the aldehyde or the ring.[1]

This compound is an achiral precursor that serves as a crucial building block for synthesizing chiral molecules, which is of paramount importance in pharmaceutical development where a specific stereoisomer is often responsible for the desired biological activity.[1]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Ethoxybenzeneacetaldehyde**.

Proposed Analytical and Quality Control Methodologies

A robust analytical framework is essential to confirm the identity, purity, and stability of **4-Ethoxybenzeneacetaldehyde**. While specific validated methods are not publicly detailed, standard analytical techniques for aromatic aldehydes are directly applicable.

Table 3: Summary of Proposed Analytical Techniques

Technique	Purpose	Expected Observations
¹ H NMR	Structural Elucidation	Signals corresponding to ethoxy protons (triplet and quartet), aromatic protons (two doublets), methylene protons, and a characteristic aldehyde proton singlet (~9-10 ppm).
¹³ C NMR	Structural Confirmation	Resonances for all 10 unique carbon atoms, including a downfield signal for the carbonyl carbon (~190-200 ppm).
FTIR	Functional Group ID	Strong C=O stretch for the aldehyde (~1720-1740 cm ⁻¹), C-O-C stretches for the ether, and C-H stretches for aromatic and aliphatic groups.
HPLC-UV	Purity Assessment & Quantification	A primary peak for the compound, with detection at a UV maximum (~275 nm, typical for ethoxybenzene chromophore). Area percent can determine purity.

| GC-MS | Impurity Profiling & ID | Separation of volatile components. The mass spectrum provides the molecular ion peak (m/z 164) and a characteristic fragmentation pattern for identification. |

Representative QC Workflow

A typical quality control workflow ensures that the synthesized material meets the required specifications for subsequent use.

[Click to download full resolution via product page](#)

Caption: A typical Quality Control (QC) workflow.

Safety, Handling, and Storage

As a research chemical, **4-Ethoxybenzeneacetaldehyde** must be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Aldehydes are susceptible to oxidation to carboxylic acids. It is recommended to store **4-Ethoxybenzeneacetaldehyde** in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
- **Safety Data:** No specific Safety Data Sheet (SDS) for this exact compound is readily available in public databases. Researchers must consult the SDS provided by the supplier. Data for structurally similar compounds, like 4-ethoxybenzaldehyde, can suggest potential hazards but should not be used as a direct substitute.

Conclusion and Future Outlook

4-Ethoxybenzeneacetaldehyde is a synthetically valuable intermediate with clear applications in the construction of diverse and complex molecules. Its straightforward synthesis from 4-ethoxyphenylacetic acid and its versatile reactivity make it an attractive building block for medicinal and materials chemistry. Future research may focus on developing more sustainable, green synthetic routes and expanding its application in asymmetric synthesis to create novel chiral compounds with potent biological activities. The development and publication of validated analytical methods and comprehensive toxicological data would further enhance its utility and ensure its safe and effective application in advanced scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethoxybenzeneacetaldehyde | 433229-42-6 | Benchchem [benchchem.com]
- 2. 4-Ethoxybenzeneacetaldehyde | C10H12O2 | CID 11321145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 4. 4-Ethoxybenzeneacetaldehyde,(CAS# 433229-42-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 433229-42-6(2-(4-ethoxyphenyl)acetaldehyde) | Kuujia.com [de.kuujia.com]
- To cite this document: BenchChem. [4-Ethoxybenzeneacetaldehyde CAS number 433229-42-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600039#4-ethoxybenzeneacetaldehyde-cas-number-433229-42-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com